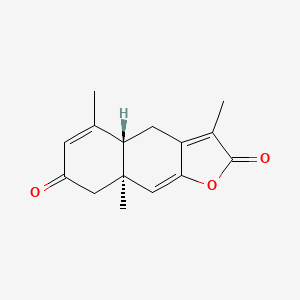
Benzyl 6,6-Dibromopenicillanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6,6-Dibromopenicillanate is a synthetic compound that belongs to the class of penicillin derivatives. It is known for its potent antibacterial properties and has been extensively studied for its biological activity and potential therapeutic applications. The compound has a molecular formula of C21H19Br2NO3S and a molecular weight of 525.253 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6,6-Dibromopenicillanate typically involves the bromination of penicillin derivatives. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent. The reaction is catalyzed by benzoyl peroxide and carried out at reflux temperature . The resulting polybrominated mixtures are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6,6-Dibromopenicillanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dibromo compound to monobromo or debrominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, monobromo derivatives, and various substituted penicillin analogs.
Scientific Research Applications
Benzyl 6,6-Dibromopenicillanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other penicillin derivatives.
Biology: The compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: Research focuses on its therapeutic applications, particularly in treating bacterial infections resistant to conventional antibiotics.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The antibacterial activity of Benzyl 6,6-Dibromopenicillanate is attributed to its ability to inhibit bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final stages of cell wall synthesis. This leads to cell lysis mediated by autolytic enzymes such as autolysins . The presence of bromine atoms enhances its binding affinity and potency compared to other penicillin derivatives.
Comparison with Similar Compounds
Benzylpenicillin (Penicillin G): A natural penicillin antibiotic used to treat infections caused by gram-positive bacteria.
Amoxicillin: A broad-spectrum penicillin derivative with enhanced oral bioavailability.
Ampicillin: Another broad-spectrum penicillin used to treat a variety of bacterial infections.
Uniqueness: Benzyl 6,6-Dibromopenicillanate stands out due to its enhanced antibacterial activity resulting from the presence of bromine atoms. This modification increases its efficacy against resistant bacterial strains and makes it a valuable compound in the development of new antibiotics.
Properties
CAS No. |
35564-99-9 |
|---|---|
Molecular Formula |
C₁₅H₁₅Br₂NO₃S |
Molecular Weight |
449.16 |
Synonyms |
(2S,5R)- 3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Phenylmethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)


